2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine

Catalog No.
S8224545
CAS No.
M.F
C13H12FN
M. Wt
201.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine

Product Name

2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine

IUPAC Name

3-fluoro-4-(4-methylphenyl)aniline

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

InChI

InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,15H2,1H3

InChI Key

HIJJWTHKOHWZLP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)N)F

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)N)F

2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine is an organic compound characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. The molecular formula of this compound is C13H12FNC_{13}H_{12}FN, and it has a molecular weight of approximately 219.24 g/mol. The presence of a fluorine atom at the 2-position and a methyl group at the 4'-position of the biphenyl framework contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.

  • Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
  • Reduction: Nitro derivatives can be reduced back to the amine form.
  • Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as hydroxide ions or other amines.

Preliminary studies have indicated that compounds with similar structures to 2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine may exhibit significant biological activity. This compound has been evaluated for its potential interactions with biological macromolecules, suggesting that it may bind to specific receptors or enzymes, influencing various biochemical pathways. Such interactions could lead to applications in drug design and therapeutic interventions.

The synthesis of 2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base under mild conditions.

In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield during large-scale production.

2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine finds applications in several domains:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing pharmaceuticals targeting specific diseases.
  • Materials Science: Its unique properties could be explored for creating advanced materials with tailored functionalities.

Studies on the interactions of 2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine with biological macromolecules indicate that it may modulate the activity of specific receptors or enzymes. These interactions are crucial for understanding its potential therapeutic effects and guiding further research into its applications in drug development.

Several compounds share structural similarities with 2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine. Notable examples include:

Compound NameStructural Characteristics
2-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amineContains a methoxy group at the 3-position
3-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amineMethoxy group at the 2'-position
3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amineMethyl group at the 3'-position
2-Fluoro-3-methoxybenzaldehydeAldehyde functional group present

Uniqueness

The uniqueness of 2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine lies in its specific combination of a fluorine atom and a methyl group on the biphenyl scaffold. This configuration enhances both its reactivity and stability compared to similar compounds, potentially leading to distinct biological activities and applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

201.095377549 g/mol

Monoisotopic Mass

201.095377549 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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